N'~1~,N'~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide
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Overview
Description
N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-nitrobenzylidene groups attached to an octanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzaldehyde and octanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired compound.
Industrial Production Methods
Industrial production of N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The benzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. The nitro groups play a crucial role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell damage.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine
- N-(3-nitrobenzylidene)-1-naphthohydrazide
- N-(3-nitrobenzylidene)-iodoanilines
Uniqueness
N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N6O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C22H24N6O6/c29-21(25-23-15-17-7-5-9-19(13-17)27(31)32)11-3-1-2-4-12-22(30)26-24-16-18-8-6-10-20(14-18)28(33)34/h5-10,13-16H,1-4,11-12H2,(H,25,29)(H,26,30)/b23-15+,24-16+ |
InChI Key |
PCXLPNMVRLIVCZ-DFEHQXHXSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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